Cas no 2361638-68-6 (N-4-(pyrimidin-4-yloxy)phenylprop-2-enamide)

N-4-(pyrimidin-4-yloxy)phenylprop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-[4-(4-Pyrimidinyloxy)phenyl]-2-propenamide
- N-4-(pyrimidin-4-yloxy)phenylprop-2-enamide
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- インチ: 1S/C13H11N3O2/c1-2-12(17)16-10-3-5-11(6-4-10)18-13-7-8-14-9-15-13/h2-9H,1H2,(H,16,17)
- InChIKey: NVDXALIJJXLPMD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(OC2C=CN=CN=2)C=C1)(=O)C=C
じっけんとくせい
- 密度みつど: 1.262±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 453.1±41.0 °C(Predicted)
- 酸性度係数(pKa): 12.66±0.70(Predicted)
N-4-(pyrimidin-4-yloxy)phenylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579217-0.05g |
N-[4-(pyrimidin-4-yloxy)phenyl]prop-2-enamide |
2361638-68-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-4-(pyrimidin-4-yloxy)phenylprop-2-enamide 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
N-4-(pyrimidin-4-yloxy)phenylprop-2-enamideに関する追加情報
N-4-(Pyrimidin-4-yloxy)phenylprop-2-enamide: A Comprehensive Overview
The compound N-4-(pyrimidin-4-yloxy)phenylprop-2-enamide (CAS No. 2361638-68-6) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amides, characterized by its unique structure that combines a pyrimidine ring, a phenyl group, and a propenamide moiety. The pyrimidin-4-yloxy group attached to the phenyl ring introduces interesting electronic and steric properties, making this compound a subject of interest in medicinal chemistry and material science.
Recent studies have highlighted the importance of N-4-(pyrimidin-4-yloxy)phenylprop-2-enamide in drug discovery. Its ability to act as a ligand for various biological targets has been extensively explored. For instance, researchers have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for the development of novel therapeutic agents. The propenamide moiety plays a crucial role in modulating the compound's bioactivity, as it enhances its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions.
The synthesis of N-4-(pyrimidin-4-yloxy)phenylprop-2-enamide involves a multi-step process that combines principles from organic chemistry and catalysis. One of the most efficient methods reported in the literature involves the coupling of a pyrimidine derivative with an appropriate phenyl propenamide precursor. This reaction is typically carried out under mild conditions, ensuring high yields and excellent purity of the final product. The use of advanced catalysts has further improved the efficiency of this synthesis, making it more accessible for large-scale production.
In terms of physical properties, N-4-(pyrimidin-4-yloxy)phenylprop-2-enamide is characterized by its high stability under ambient conditions. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The compound's stability also ensures its suitability for long-term storage without degradation.
One of the most exciting developments involving N-4-(pyrimidin-4-yloxy)phenylprop-2-enamide is its application in nanotechnology. Researchers have successfully incorporated this compound into polymer matrices to create advanced materials with tailored properties. For example, films made from these polymers exhibit enhanced mechanical strength and thermal stability, making them ideal for use in electronic devices and biomedical applications. The pyrimidinyl group contributes significantly to these improvements by forming strong intermolecular interactions within the polymer network.
Moreover, recent advancements in computational chemistry have provided deeper insights into the electronic structure of N-4-(pyrimidin-4-yloxy)phenylprop-2-enamide. Density functional theory (DFT) calculations have revealed that the compound's π-conjugated system plays a critical role in its electronic properties. This understanding has paved the way for its application in optoelectronic devices, where its ability to absorb and emit light at specific wavelengths is highly desirable.
In conclusion, N-4-(pyrimidin-4-yloxy)phenylprop-2-enamide (CAS No. 2361638-68-) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with its favorable physical and chemical properties, makes it an invaluable tool in both academic research and industrial development. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an even more significant role in shaping future innovations.
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